molecular formula C15H20FNO4 B582032 Boc-alpha-methyl-D-4-fluorophenylalanine CAS No. 889113-64-8

Boc-alpha-methyl-D-4-fluorophenylalanine

Cat. No. B582032
M. Wt: 297.326
InChI Key: FYZOMAOEKLIUIA-OAHLLOKOSA-N
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Description

“Boc-alpha-methyl-D-4-fluorophenylalanine” is a biochemical used for proteomics research . It has a CAS Number of 889113-64-8 . The molecular weight of this compound is 297.33 .


Molecular Structure Analysis

The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-methylpropanoic acid . The InChI code is 1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.33 . The storage temperature is between 28 C .

Scientific Research Applications

Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics

Researchers have synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as part of a study on conformationally-constrained phosphotyrosyl mimetics, which are crucial for peptide synthesis and may aid in understanding cellular signal transduction processes. This synthesis demonstrates the compound's role in developing molecules that mimic the phosphorylation of tyrosine residues, a critical post-translational modification in cellular signaling (Oishi et al., 2004).

Advancements in Peptide Coupling Methods

A comparative study highlighted modern coupling reactions involving Boc-protected amino acid derivatives, underscoring the efficiency of these compounds in synthesizing complex peptides. The research emphasized the versatility of Boc-protected derivatives in facilitating the coupling of hindered peptides, which is fundamental in the development of therapeutic peptides and the study of protein-protein interactions (Spencer et al., 2009).

Large-Scale Synthesis for Pharmaceutical Intermediates

The large-scale synthesis of an N-BOC d-phenylalanine derivative was developed for pharmaceutical applications, highlighting the compound's significance in manufacturing intermediates for drug development. This process showcases the practical aspects of synthesizing Boc-alpha-methyl-D-4-fluorophenylalanine related compounds at an industrial scale, emphasizing their importance in the pharmaceutical industry (Fox et al., 2011).

Role in Drug Research and Development

Synthetic efforts to produce o-, m-, and p-Boc-L-methylphenylalanines for drug research reveal the compound's utility in enhancing the chemical and biological stability of peptide-based compounds. These efforts underline the importance of Boc-protected amino acids in creating analogs for anti-hypertension drugs, enkephalin analogs, endothelin peptide receptor antagonists, and hormone analogs, showcasing the broad application of these compounds in medicinal chemistry (Li Xiao, 2008).

Imaging and Diagnostic Applications

Research into the uptake of 4-borono-2-(18)F-fluoro-phenylalanine in human glioblastoma cells for boron neutron capture therapy (BNCT) anticipates the therapeutic effects of boron neutron capture therapy with BPA. This study demonstrates the potential of fluorophenylalanine derivatives in medical imaging and cancer therapy, highlighting the importance of Boc-protected amino acids in developing diagnostic and therapeutic agents (Yoshimoto et al., 2013).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOMAOEKLIUIA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-2-(4-fluoro benzyl)alanine

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